Enhanced Lipophilicity: XLogP3 Comparison of 1-tert-Butyl-1H-1,2,4-triazol-5-amine vs. Unsubstituted 1H-1,2,4-Triazol-5-amine
The tert-butyl substituent on 1-tert-butyl-1H-1,2,4-triazol-5-amine markedly increases its computed lipophilicity relative to the unsubstituted 1H-1,2,4-triazol-5-amine scaffold. This difference is quantifiable using the PubChem XLogP3 descriptor [1]. The target compound exhibits an XLogP3 of 0.5, whereas the parent compound (amitrole, CAS 61-82-5) has a reported LogP of approximately -0.43 [2]. The +0.93 log unit increase indicates a substantial shift toward greater hydrophobicity, which is expected to improve passive membrane permeability and potentially alter tissue distribution in biological models [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 1H-1,2,4-triazol-5-amine (amitrole): LogP ≈ -0.43 |
| Quantified Difference | Δ ~ +0.93 log units |
| Conditions | Computed values from authoritative public databases; PubChem XLogP3 (target) vs. Molbase-reported LogP (comparator) |
Why This Matters
Higher lipophilicity can directly impact bioavailability and cell penetration, making this compound a preferred choice for cell-based assays or in vivo studies where increased membrane partitioning is desired.
- [1] PubChem. (2024). 1-tert-butyl-1H-1,2,4-triazol-5-amine (CID 62678660). National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). Amitrole (CAS 61-82-5) physicochemical properties. Molbase Chemical Database. View Source
